4-Phenyl-2-butanol (CAS 2344-70-9) is a secondary aromatic alcohol characterized by a butanol backbone with a terminal phenyl substitution. In industrial and laboratory settings, it is primarily procured as a chiral building block for active pharmaceutical ingredients (APIs) and as a high-impact fragrance compound. Its baseline properties include a density of 0.970 g/mL at 25 °C and a boiling point of 132 °C at 14 mmHg, making it a stable, distillable liquid under standard vacuum conditions . Unlike simple aliphatic alcohols, the bulky phenyl group modifies its hydrogen-bonding capacity, rendering it moderately soluble in water but highly miscible in organic solvents. This amphiphilic balance is critical for biphasic biocatalytic reductions and organic synthesis workflows where phase transfer and solvent compatibility dictate yield.
Substituting 4-phenyl-2-butanol with its primary isomer, 4-phenyl-1-butanol, or its oxidized precursor, 4-phenyl-2-butanone (benzylacetone), fundamentally alters process chemistry and formulation outcomes. From a thermal processing standpoint, 4-phenyl-1-butanol requires higher distillation temperatures (140–142 °C at 14 mmHg) compared to 4-phenyl-2-butanol (132 °C at 14 mmHg), which increases energy costs and thermal stress during purification . In biocatalysis, 4-phenyl-2-butanone serves only as the starting substrate; only the secondary alcohol product provides the necessary chiral center—resolvable into (R)- and (S)-enantiomers—required for downstream synthesis of antihypertensive and anti-epileptic APIs[1]. Furthermore, in flavor and fragrance applications, the specific secondary alcohol structure yields an ultra-low odor threshold (down to 2 × 10⁻⁵ µg/kg) that cannot be replicated by primary alcohol analogs, meaning generic substitution directly compromises chiral utility, thermal efficiency, and sensory impact [2].
During purification and solvent recovery, the position of the hydroxyl group significantly impacts the thermal energy required for distillation. 4-Phenyl-2-butanol boils at 132 °C under a 14 mmHg vacuum, whereas its primary isomer, 4-phenyl-1-butanol, boils at 140–142 °C under identical conditions . This 8–10 °C reduction in boiling point for the secondary alcohol minimizes thermal degradation risks for sensitive downstream intermediates.
| Evidence Dimension | Boiling point under vacuum |
| Target Compound Data | 132 °C at 14 mmHg |
| Comparator Or Baseline | 4-Phenyl-1-butanol: 140–142 °C at 14 mmHg |
| Quantified Difference | 8–10 °C lower boiling point for the secondary alcohol |
| Conditions | Vacuum distillation at 14 mmHg |
Enables lower-temperature purification, reducing thermal degradation risks and energy consumption during industrial scale-up.
4-Phenyl-2-butanol is a critical target for asymmetric synthesis, acting as a benchmark for biocatalyst efficiency. When reducing the precursor 4-phenyl-2-butanone using the whole-cell biocatalyst Lactobacillus kefiri P2, the reaction achieves a 99% conversion rate and yields (R)-4-phenyl-2-butanol with a 91% enantiomeric excess (ee) [1]. This high degree of stereocontrol is impossible to achieve with standard chemical reduction methods on the ketone baseline.
| Evidence Dimension | Enantiomeric excess (ee) and conversion rate |
| Target Compound Data | (R)-4-Phenyl-2-butanol: 99% conversion, 91% ee |
| Comparator Or Baseline | Standard chemical reduction of 4-phenyl-2-butanone (yields racemic mixture, 0% ee) |
| Quantified Difference | 91% increase in enantiomeric purity via targeted biocatalysis |
| Conditions | Asymmetric reduction using Lactobacillus kefiri P2 whole-cell biocatalyst |
Validates the compound's role as a highly resolvable chiral building block essential for synthesizing enantiopure antihypertensive and spasmolytic agents.
The presence of the phenyl ring in 4-phenyl-2-butanol fundamentally alters its liquid-state structure compared to aliphatic analogs. Wide-angle X-ray scattering and molecular dynamics simulations reveal that while sec-butanol forms privileged clusters of 4–5 molecules via O–H···O hydrogen bonds, 4-phenyl-2-butanol shows a systematic decrease in cluster size with no privileged aggregation state [1]. The competing π–π interactions disrupt extensive hydrogen bonding networks, lowering relative viscosity.
| Evidence Dimension | Supramolecular cluster size via hydrogen bonding |
| Target Compound Data | 4-Phenyl-2-butanol: Systematic decrease in cluster size, no privileged aggregation |
| Comparator Or Baseline | sec-Butanol: Privileged clusters of 4–5 molecules |
| Quantified Difference | Elimination of the 4–5 molecule macro-cluster state |
| Conditions | Liquid state analysis via wide-angle X-ray scattering and molecular dynamics simulations |
The disruption of extensive hydrogen bonding lowers viscosity and alters solubility, facilitating easier handling and mixing in high-concentration organic formulations.
In fragrance formulation, the stereochemistry of 4-phenyl-2-butanol dictates its extreme sensory potency. The (+)-R isomer exhibits an odor threshold of 2 × 10⁻⁵ µg/kg, and the (-)-S isomer has a threshold of 8 × 10⁻⁵ µg/kg [1]. This ultra-low detection limit is orders of magnitude lower than many standard cycloaliphatic or primary aromatic alcohols, making it an exceptionally high-impact ingredient.
| Evidence Dimension | Odor threshold in aqueous solution |
| Target Compound Data | (+)-R-4-Phenyl-2-butanol: 2 × 10⁻⁵ µg/kg |
| Comparator Or Baseline | Standard fragrance alcohols (typically in the µg/kg to mg/kg range) |
| Quantified Difference | Detection at the sub-part-per-trillion (10⁻⁵ µg/kg) level |
| Conditions | Sensory threshold evaluation |
Allows fragrance formulators to achieve target scent profiles at significantly lower procurement volumes compared to conventional floral alcohols.
Utilizing the high enantiomeric excess achievable via biocatalytic reduction, the isolated (R)- and (S)-enantiomers of 4-phenyl-2-butanol serve as essential precursors for synthesizing single-enantiomer antihypertensive and anti-epileptic drugs[1]. Its distinct stereocenter makes it vastly superior to primary alcohols for these specific pharmaceutical pathways.
Because the reduction of 4-phenyl-2-butanone to 4-phenyl-2-butanol is a highly characterized reaction, this compound is routinely procured as a reference standard to test the efficiency, conversion rates, and stereoselectivity of novel alcohol dehydrogenases (ADHs) and engineered whole-cell biocatalysts[1].
Its unique balance of a flexible aliphatic chain, a secondary hydroxyl group, and a bulky phenyl ring makes 4-phenyl-2-butanol a premier model compound for studying the disruption of hydrogen-bonded networks by π–π interactions. This is highly relevant for formulating complex solvent systems where controlling viscosity and aggregation is critical [2].
Due to the ultra-low odor threshold of its enantiomers (down to 2 × 10⁻⁵ µg/kg), 4-phenyl-2-butanol is an ideal choice for imparting floral, green, and balsamic notes in fine fragrances and cosmetics. It allows manufacturers to achieve desired sensory impacts at a fraction of the volume required for standard aromatic alcohols [3].